Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate (CAS 102584-45-2) is the perchloric acid salt of 3-benzhydryloxy-1-ethylpyrrolidine. It is a member of a class of N-substituted-3-benzhydryloxypyrrolidines, historically investigated as potential therapeutic agents by A.H.

Molecular Formula C19H24ClNO5
Molecular Weight 381.8 g/mol
CAS No. 102584-45-2
Cat. No. B008738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate
CAS102584-45-2
Synonyms3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate
Molecular FormulaC19H24ClNO5
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O
InChIInChI=1S/C19H23NO.ClHO4/c1-2-20-14-13-18(15-20)21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;2-1(3,4)5/h3-12,18-19H,2,13-15H2,1H3;(H,2,3,4,5)
InChIKeyRCXPWTASCPSCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, Perchlorate (CAS 102584-45-2): Overview and Research Context


Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate (CAS 102584-45-2) is the perchloric acid salt of 3-benzhydryloxy-1-ethylpyrrolidine. It is a member of a class of N-substituted-3-benzhydryloxypyrrolidines, historically investigated as potential therapeutic agents by A.H. Robins Co., Inc. under the code AHR 217 [1]. This compound is structurally related to the antihistamine and bronchodilator pyroxamine (AHR 224; 3-((p-chloro-α-phenylbenzyl)oxy)-1-methylpyrrolidine) and to other analogs in this series [2]. It is primarily supplied as a research chemical, with typical purity of 95% . Primary literature from 1959 describes the general chemistry, pharmacology, and toxicology of N-substituted-3-benzhydryloxypyrrolidines, establishing the foundational knowledge base for this compound class [1].

Why 3-Benzhydryloxy-1-ethylpyrrolidine Perchlorate Cannot Be Substituted by In-Class Analogs


The N-substituted-3-benzhydryloxypyrrolidine chemotype exhibits structure-dependent pharmacological activity, making inter-compound substitution scientifically unreliable [1]. Changes to the N-alkyl group (e.g., ethyl vs. methyl) and modifications to the benzhydryl moiety (e.g., p-chloro substitution) are known to impact receptor binding, functional potency, and toxicity profiles within this series [1]. The perchlorate salt form can also influence physicochemical properties, including solubility and stability, which are critical for standardized experimental protocols . Consequently, treating analogs such as pyroxamine (AHR 224) or other N-substituted derivatives as interchangeable with Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate carries the risk of introducing uncontrolled variables in biological or analytical assays.

Quantitative Differentiation Evidence for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, Perchlorate vs. Pyroxamine (AHR 224)


Structural Basis for Differentiation from Pyroxamine (AHR 224)

The target compound differs structurally from the closest clinically investigated analog, Pyroxamine (AHR 224, CAS 7009-68-9), at two critical positions: the N-alkyl substituent and the para-substitution of the benzhydryl phenyl ring [1]. While Pyroxamine is established as an H1-antihistamine with bronchodilator activity [2], the specific pharmacological impact of these structural modifications in the target compound, as investigated in the foundational 1959 class study, remains to be quantitatively defined from accessible primary data [1]. This structural divergence suggests potential shifts in receptor selectivity, intrinsic activity, or pharmacokinetic properties compared to Pyroxamine [1].

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Differentiation by Perchlorate Salt Form and Handling Properties

The compound is supplied as the perchlorate salt (C19H24ClNO5, MW 381.8 g/mol), as confirmed by supplier technical data . In contrast, the free base form (3-benzhydryloxy-1-ethylpyrrolidine) would have a molecular weight of 281.4 g/mol. Perchlorate salts are known to exhibit distinct solubility profiles, thermal stability, and counter-ion effects in chromatography and ion-sensitive assays compared to free bases or alternative salt forms . This specific salt form dictates key handling parameters, including storage conditions and compatibility with analytical ionization techniques, offering a procurable form factor distinct from the parent base .

Analytical Chemistry Formulation Science Material Science

Limitations: Absence of High-Strength Comparative Quantitative Data in Accessible Primary Literature

A targeted search for peer-reviewed, quantitative head-to-head comparisons (e.g., radioligand binding Ki, functional IC50/EC50, in vivo potency, selectivity panels) between Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate and its closest analogs (Pyroxamine, AHR 221, or other N-substituted variants) did not yield accessible data [1]. The foundational 1959 class study by Lunsford et al. is expected to contain within-series pharmacological data, but the full text is not available in public repositories, preventing extraction of specific comparator values [1]. Vendor datasheets provide only structure confirmation and purity, with no biological activity data . Consequently, a scientifically rigorous, data-driven selection advantage over Pyroxamine (AHR 224) or other in-class candidates cannot be quantitatively substantiated at the present time.

Evidence-Based Procurement Reproducibility Data Transparency

Rational Use Cases for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, Perchlorate in Scientific Research


Structure-Activity Relationship (SAR) Profiling of N-Substituted-3-Benzhydryloxypyrrolidines

The unsubstituted benzhydryl and N-ethyl motifs present in this compound make it a critical tool for completing SAR data sets within this chemical class. As identified, the compound is a structural analog of pyroxamine (AHR 224), which is an N-methyl, p-chloro substituted derivative [1]. Procuring this specific perchlorate salt enables systematic investigation into the pharmacological consequences of varying the N-alkyl group and removing the aryl halide, where uniform salt forms are necessary for consistent in vitro assay conditions [2].

Analytical Reference Standard for Chromatographic Method Development

The defined perchlorate salt form, with a reported molecular weight of 381.8 g/mol, provides a unique mass and retention time marker for liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods . Its calculated boiling point (377.2°C) and flash point (111.2°C) offer parameters for gas chromatography (GC) suitability assessments, enabling its use as a reference standard for quantifying this specific compound or distinguishing it from its free base form and other isobaric impurities in research samples .

Pharmacological Tool Compound for Investigating Antihistaminic and Anticholinergic Pathways

Based on the class-level pharmacology of its close analog pyroxamine, which demonstrated bronchodilator and antihistaminic activities in preclinical studies, this compound may serve as a tool to dissect structure-dependent variations in H1 receptor or muscarinic acetylcholine receptor (mAChR) binding [2]. Its distinct substitution pattern can help verify whether the N-ethyl modification alters receptor subtype selectivity or intrinsic activity compared to the N-methyl counterpart, providing a basis for designing next-generation analogs with potentially differentiated safety or efficacy profiles [1].

Precursor or Intermediate for Diversified Synthesis of Radioligands or Chemical Probes

The compound's benzhydryl and pyrrolidine core can be utilized as a synthetic scaffold for late-stage functionalization, such as tritiation or introduction of fluorescent tags. Procurement of the pure perchlorate salt ensures a well-characterized starting material with defined stoichiometry, aiding in the synthesis of high-specific-activity radioligands for receptor occupancy studies, an application for which consistent and pure precursor material is a critical requirement .

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